molecular formula C16H16ClN5O2S B3012555 N-(3-chloro-4-methylphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide CAS No. 891135-33-4

N-(3-chloro-4-methylphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

Cat. No.: B3012555
CAS No.: 891135-33-4
M. Wt: 377.85
InChI Key: IBDWGOSXYVYUFJ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H16ClN5O2S and its molecular weight is 377.85. The purity is usually 95%.
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Biological Activity

N-(3-chloro-4-methylphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₆H₁₆ClN₅O₂S
Molecular Weight 377.8 g/mol
CAS Number 891135-33-4

The structure features a chloro-substituted phenyl group and a thiazole-derived moiety that contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that require careful control of conditions to optimize yield and purity. The following general steps are involved:

  • Formation of the Thiazole Core : The initial step often involves the synthesis of the thiazole derivative through cyclization reactions.
  • Substitution Reactions : The chloro group on the phenyl ring is substituted with various nucleophiles to form the desired compound.
  • Final Acetylation : The final step involves acetylation to yield the acetamide derivative.

Antimicrobial Activity

Research indicates that compounds structurally related to N-(3-chloro-4-methylphenyl)-2-thioacetamide exhibit significant antimicrobial properties. Studies have shown that these compounds are effective against a range of Gram-positive and Gram-negative bacteria as well as fungi. For instance:

  • Mechanism of Action : These compounds may disrupt bacterial cell wall synthesis or inhibit specific metabolic pathways essential for bacterial growth.

Anticancer Potential

Recent studies have highlighted the anticancer potential of thiazole-containing compounds. Preliminary data suggest that N-(3-chloro-4-methylphenyl)-2-thioacetamide may inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells has been observed in vitro.
  • Apoptosis Induction : The compound may trigger apoptotic pathways leading to programmed cell death in malignant cells.

Case Studies

  • Antibacterial Efficacy : A study demonstrated that derivatives similar to this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Anticancer Activity : In vitro assays on A549 lung cancer cells indicated that treatment with this compound resulted in a significant reduction in cell viability (up to 60% at certain concentrations), suggesting promising anticancer activity.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O2S/c1-8-4-5-11(6-12(8)17)18-13(23)7-25-16-21-20-15-19-14(24)9(2)10(3)22(15)16/h4-6H,7H2,1-3H3,(H,18,23)(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDWGOSXYVYUFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2C(=C(C(=O)N3)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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